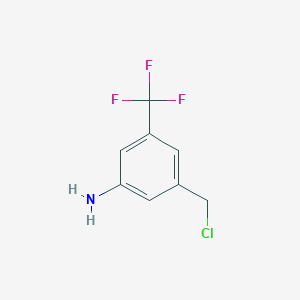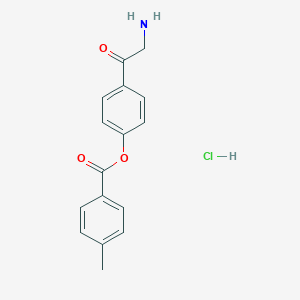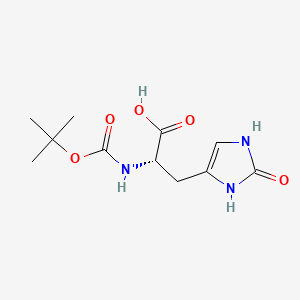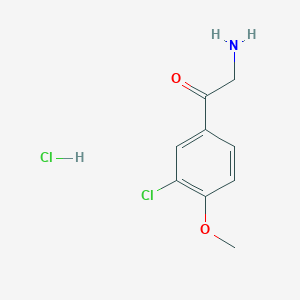
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride: is a chemical compound with the following properties:
IUPAC Name: 2-amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride
Molecular Formula: CHClNOS·HCl
Molecular Weight: 226.13 g/mol
InChI Code: 1S/C7H8ClNOS.ClH/c1-4-3-11-7(6(4)8)5(10)2-9;/h3H,2,9H2,1H3;1H
Description: It exists as a white powder and is soluble in water.
準備方法
Synthetic Routes:: The synthetic route for this compound involves the reaction of appropriate starting materials. While specific details may vary, the general steps include:
Acylation: Acylation of an appropriate phenol (e.g., 3-chloro-4-methoxyphenol) with an acyl chloride (e.g., acetyl chloride) to form the ketone intermediate.
Amination: Amination of the ketone intermediate using ammonia or an amine (e.g., methylamine) to introduce the amino group.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
化学反応の分析
Reactions::
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone to the corresponding alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Condensation: It can participate in condensation reactions.
Acylation: Acetyl chloride, base (e.g., pyridine).
Amination: Ammonia, methylamine.
Hydrochloride Formation: Hydrochloric acid.
Major Products:: The major product is the hydrochloride salt of 2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one.
科学的研究の応用
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Research: As a building block for more complex molecules.
Industry: Used in the synthesis of various organic compounds.
作用機序
The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
類似化合物との比較
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Similar in structure but lacks the methoxy group.
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride: Another related compound with distinct functional groups.
特性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC名 |
2-amino-1-(3-chloro-4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
InChIキー |
JJYPOTGRWQTBME-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


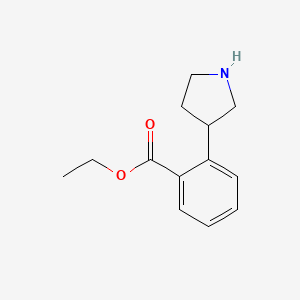
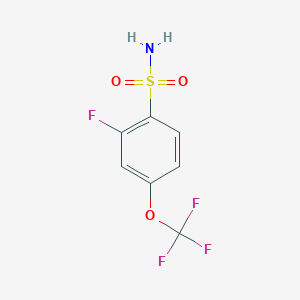
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

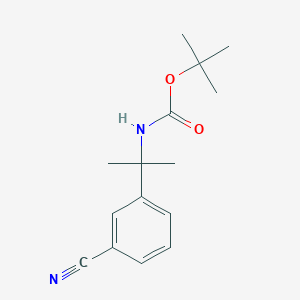
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
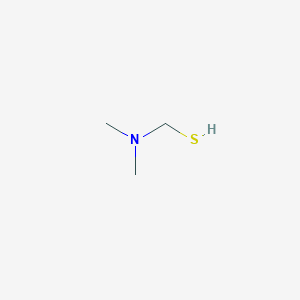
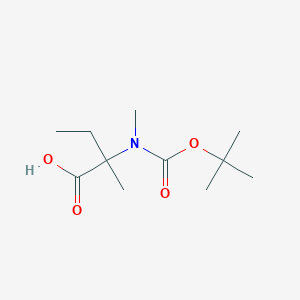
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
